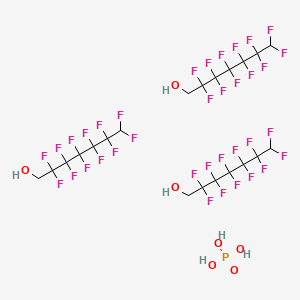![molecular formula C22H25NO4S B12066571 2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)
2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Adrogolide involves several steps to ensure its stability and efficacy. The synthetic route typically includes the formation of the core structure followed by functional group modifications to enhance its pharmacological properties. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Análisis De Reacciones Químicas
Adrogolide undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for the conversion of Adrogolide to its active form, A-86929.
Reduction: Although less common, reduction reactions can modify the compound’s structure to enhance its stability.
Substitution: This reaction is used to introduce different functional groups, improving the compound’s pharmacokinetic properties.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are derivatives of Adrogolide with varying degrees of activity and stability .
Aplicaciones Científicas De Investigación
Adrogolide has a wide range of scientific research applications:
Mecanismo De Acción
Adrogolide exerts its effects by acting as a dopamine D1 receptor agonist. Upon conversion to A-86929, it selectively activates dopamine D1 receptors in the brain, particularly in the prefrontal cortex . This activation enhances cognitive processes and motor functions, making it effective in treating conditions like Parkinson’s disease and cognitive impairments associated with aging and addiction .
Comparación Con Compuestos Similares
Adrogolide is unique in its high selectivity for dopamine D1 receptors compared to other similar compounds. Some of the similar compounds include:
A-86929: The active form of Adrogolide, known for its high selectivity and efficacy.
Pergolide: Another dopamine agonist used in the treatment of Parkinson’s disease, but with a broader receptor profile.
Andrographolide: Although not a dopamine agonist, it shares some structural similarities and has been studied for its antiviral properties.
Adrogolide’s uniqueness lies in its rapid conversion to A-86929 and its high selectivity for dopamine D1 receptors, which reduces the risk of side effects commonly associated with other dopamine agonists .
Propiedades
Fórmula molecular |
C22H25NO4S |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate |
InChI |
InChI=1S/C22H25NO4S/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18/h8-10,18,22-23H,4-7,11H2,1-3H3 |
Clave InChI |
KTEBZVJGMARTOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


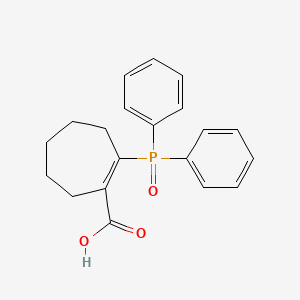

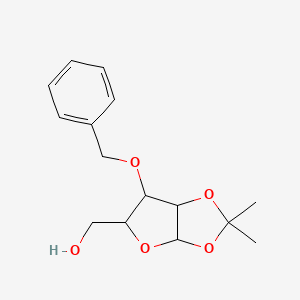
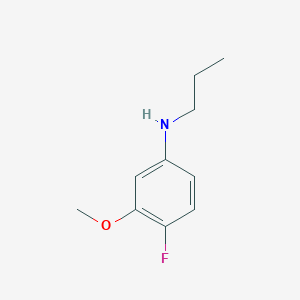
![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

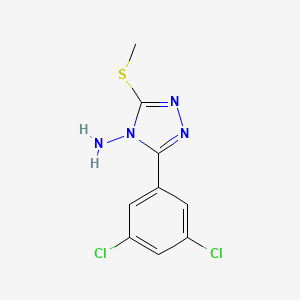

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)
![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)
![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)
